![molecular formula C16H24N2O4S B4729625 N-[2-(4-morpholinyl)ethyl]-2-(propylsulfonyl)benzamide](/img/structure/B4729625.png)
N-[2-(4-morpholinyl)ethyl]-2-(propylsulfonyl)benzamide
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-2-(propylsulfonyl)benzamide, also known as NPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzamide derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various experimental studies.
Mécanisme D'action
N-[2-(4-morpholinyl)ethyl]-2-(propylsulfonyl)benzamide exerts its biological effects through the inhibition of various enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, this compound has been shown to have vasodilatory effects, which can potentially be used in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(4-morpholinyl)ethyl]-2-(propylsulfonyl)benzamide in lab experiments is its ability to inhibit HDACs and PKC, which can potentially be used in the treatment of various diseases. However, one limitation of using this compound is that it may exhibit off-target effects, which can complicate experimental results.
Orientations Futures
There are several future directions for N-[2-(4-morpholinyl)ethyl]-2-(propylsulfonyl)benzamide research, including the development of more specific and potent inhibitors of HDACs and PKC. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Finally, more research is needed to investigate the safety and efficacy of this compound in clinical trials.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]-2-(propylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and can be used as a chemotherapeutic agent. In cardiovascular disease research, this compound has been shown to have vasodilatory effects and can be used in the treatment of hypertension.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-13-23(20,21)15-6-4-3-5-14(15)16(19)17-7-8-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPFUNORAZSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



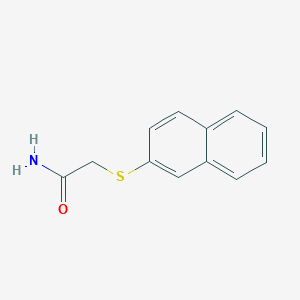
![3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4729575.png)
![2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4729584.png)
![1-butyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4729586.png)
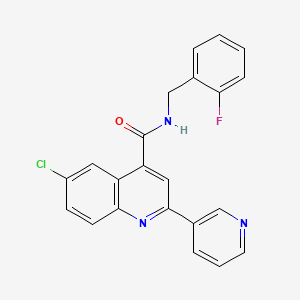
![5-(4-bromophenyl)-2-(3-furylmethylene)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4729599.png)
![(3S*,4S*)-4-[{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4729603.png)
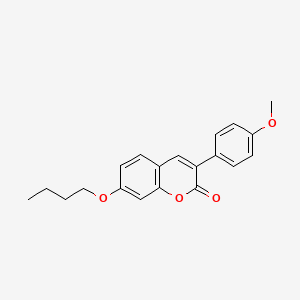
![2-(5-tert-butyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4729615.png)
![5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4729633.png)
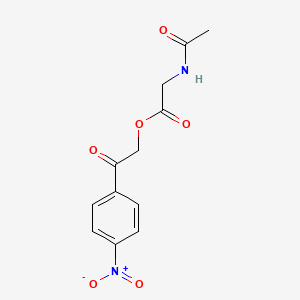
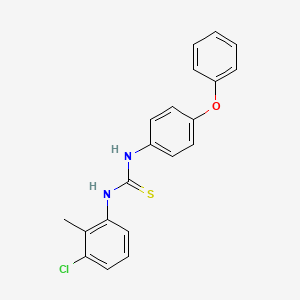
![1-methyl-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4729648.png)
![7-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4729649.png)